2-Chloro-4,5-difluoromandelic acid
Description
Properties
Molecular Formula |
C8H5ClF2O3 |
|---|---|
Molecular Weight |
222.57 g/mol |
IUPAC Name |
2-(2-chloro-4,5-difluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H5ClF2O3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14) |
InChI Key |
FMKXPBBTSKDWKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)C(C(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 4,5 Difluoromandelic Acid
Convergent and Divergent Synthetic Strategies
Approaches via Halogenated Benzaldehyde (B42025) Precursors
A primary and logical route to 2-Chloro-4,5-difluoromandelic acid involves the use of 2-chloro-4,5-difluorobenzaldehyde (B171960) as a key precursor. The synthesis of this aldehyde can be a multi-step process, often starting from more readily available halogenated benzenes.
One potential pathway to obtain 2-chloro-4,5-difluorobenzaldehyde is through the formylation of 1-chloro-2,4-difluorobenzene (B74516). Several classical formylation reactions could be employed, each with its own set of advantages and limitations. The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphoryl chloride, is a powerful method for the formylation of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org However, the electron-withdrawing nature of the halogen substituents on the benzene (B151609) ring might decrease its reactivity towards this electrophilic substitution.
Alternatively, the Gattermann-Koch reaction, which traditionally uses carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride, could be considered. google.combyjus.com This method is typically effective for the formylation of benzene and its alkylated derivatives. byjus.com A modified Gattermann reaction, using zinc cyanide and hydrochloric acid to generate hydrocyanic acid in situ, is another possibility, particularly for phenols and their ethers. wikipedia.orgthermofisher.com
Another viable approach is the lithiation of 1-chloro-2,4-difluorobenzene followed by quenching with a formylating agent such as DMF. commonorganicchemistry.com This method relies on the regioselective deprotonation of the aromatic ring, which is directed by the existing substituents. The subsequent reaction with DMF would introduce the aldehyde functionality.
Once 2-chloro-4,5-difluorobenzaldehyde is synthesized, its conversion to the corresponding mandelic acid can be achieved through a cyanohydrin intermediate. The aldehyde is first reacted with a cyanide source, such as hydrogen cyanide or trimethylsilyl (B98337) cyanide, to form 2-chloro-4,5-difluoromandelonitrile. Subsequent acid-catalyzed hydrolysis of the nitrile group yields the desired this compound.
A plausible synthetic sequence is outlined below:
| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |
| 1 | 1-Chloro-2,4-difluorobenzene | 1. n-BuLi, THF2. DMF | 2-Chloro-4,5-difluorobenzaldehyde | Lithiation-Formylation |
| 2 | 2-Chloro-4,5-difluorobenzaldehyde | 1. NaCN, H₂O2. H₃O⁺ | This compound | Cyanohydrin formation and hydrolysis |
Synthetic Routes from Halogenated Acetophenones
An alternative convergent strategy for the synthesis of this compound begins with a halogenated acetophenone (B1666503) precursor. This approach leverages the relative ease of synthesizing substituted acetophenones via Friedel-Crafts acylation.
The synthesis of 2'-chloro-4',5'-difluoroacetophenone (B45447) can be accomplished by the acylation of 1-chloro-3,4-difluorobenzene (B1582247) with acetyl chloride in the presence of a Lewis acid catalyst.
From this acetophenone intermediate, the target mandelic acid can be obtained through a multi-step sequence. One common method involves the α-halogenation of the acetophenone, followed by hydrolysis. For instance, the acetophenone can be brominated to yield 2-bromo-1-(2-chloro-4,5-difluorophenyl)ethan-1-one. Subsequent hydrolysis of this α-bromo ketone under basic conditions would lead to the formation of the mandelic acid.
A representative synthetic pathway is as follows:
| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |
| 1 | 1-Chloro-3,4-difluorobenzene | Acetyl chloride, AlCl₃ | 2'-Chloro-4',5'-difluoroacetophenone | Friedel-Crafts Acylation |
| 2 | 2'-Chloro-4',5'-difluoroacetophenone | Br₂, HBr | 2-Bromo-1-(2-chloro-4,5-difluorophenyl)ethan-1-one | α-Bromination |
| 3 | 2-Bromo-1-(2-chloro-4,5-difluorophenyl)ethan-1-one | NaOH, H₂O | This compound | Hydrolysis |
Considerations of Direct Hydroxylation and Carboxylation Routes
The direct functionalization of a C-H bond on the aromatic ring of a simpler precursor represents a highly atom-economical and elegant synthetic strategy. In the context of this compound synthesis, direct hydroxylation and carboxylation of a suitable substrate like 1-chloro-2,4-difluorobenzene are intriguing but challenging prospects.
Direct C-H hydroxylation of electron-deficient aromatic rings, such as those bearing multiple halogen substituents, is a difficult transformation. However, recent advances have shown that base-catalyzed halogen transfer can enable the direct C-H hydroxylation of such systems. nih.govnih.gov This method involves the use of an alkoxide base to catalyze the transfer of a halogen from a sacrificial oxidant to the aryl substrate, forming an intermediate that can then undergo nucleophilic hydroxylation. nih.govnih.gov The regioselectivity of this reaction would be a critical factor to consider for the synthesis of the desired isomer.
Direct carboxylation of aromatic C-H bonds is another area of active research. While methods exist for the carboxylation of certain aromatic compounds, their application to polychlorinated and fluorinated benzenes is not well-established. The electron-withdrawing nature of the halogens deactivates the ring towards electrophilic attack, making traditional carboxylation methods challenging.
Stereoselective Synthesis of Enantiopure this compound
The presence of a chiral center in this compound means that it can exist as a pair of enantiomers. For many pharmaceutical and biological applications, a single enantiomer is often required. Therefore, the development of stereoselective synthetic methods is of paramount importance.
Asymmetric Catalytic Approaches for Chiral Induction
Asymmetric catalysis offers a powerful tool for the direct synthesis of enantiomerically enriched compounds. In the context of this compound, several catalytic strategies could be envisioned.
One approach involves the asymmetric addition of a cyanide equivalent to 2-chloro-4,5-difluorobenzaldehyde. This can be achieved using chiral catalysts, such as metal-based Lewis acids or organocatalysts, to control the stereochemical outcome of the cyanohydrin formation. The resulting enantiomerically enriched cyanohydrin can then be hydrolyzed to the corresponding mandelic acid without racemization.
Another potential strategy is the asymmetric reduction of a suitable α-keto acid or ester precursor. For example, 2-chloro-4,5-difluorophenylglyoxylic acid could be stereoselectively reduced using a chiral reducing agent or a catalytic hydrogenation process with a chiral catalyst to afford the desired enantiomer of this compound.
Enzymatic Resolution and Biocatalytic Synthesis Pathways
Biocatalysis, particularly the use of enzymes, provides an environmentally benign and highly selective method for obtaining enantiopure compounds. Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic mandelic acids and their derivatives.
The principle of enzymatic resolution involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched. For this compound, a racemic mixture could be subjected to lipase-catalyzed esterification or transesterification. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Research on the enzymatic resolution of structurally similar compounds, such as various substituted mandelic acids, provides a strong precedent for this approach. Lipases from Pseudomonas sp. and Penicillium roqueforti have shown high enantioselectivity in the resolution of mandelates.
The following table summarizes the enzymatic resolution of different substituted mandelates, which can serve as a model for the resolution of this compound:
| Substrate | Enzyme | Reaction Type | Enantiomeric Excess (ee) |
| Methyl (±)-mandelate | Pseudomonas sp. lipase | Acylation | >98% (R) |
| Methyl (±)-p-chloromandelate | Pseudomonas sp. lipase | Acylation | >99% (R) |
| Methyl (±)-p-bromomandelate | Pseudomonas sp. lipase | Acylation | >99% (R) |
| Methyl (±)-p-fluoromandelate | Pseudomonas sp. lipase | Acylation | >99% (R) |
This data suggests that a similar enzymatic resolution strategy would be highly effective for obtaining enantiopure this compound.
Diastereomeric Salt Formation for Chiral Resolution
The separation of racemic this compound into its individual enantiomers is a critical step for its use in stereospecific applications. One of the most established and widely used methods for this purpose is chiral resolution through the formation of diastereomeric salts. wikipedia.orgresearchgate.net This classical technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base, known as a chiral resolving agent. chemeurope.com This reaction converts the pair of enantiomers into a pair of diastereomeric salts.
Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, including solubility, melting point, and boiling point. libretexts.org This difference in solubility is exploited in the separation process. By carefully selecting the resolving agent and crystallization conditions, one of the diastereomeric salts can be induced to crystallize preferentially from the solution, while the other remains dissolved. wikipedia.org The crystallized salt can then be isolated by filtration. Subsequently, the resolving agent is removed, typically by an acid-base extraction, to yield the desired pure enantiomer of this compound. chemeurope.com
Selection of Chiral Resolving Agents for this compound
The success of a diastereomeric salt resolution hinges on the selection of an appropriate chiral resolving agent. For acidic compounds like this compound, chiral bases are the resolving agents of choice. libretexts.org The interaction between the acid and the base must lead to the formation of a stable salt with well-defined, crystalline properties. The ideal resolving agent will result in a significant difference in solubility between the two diastereomeric salts, facilitating a clean separation.
Common classes of chiral resolving agents for carboxylic acids include naturally occurring alkaloids (such as brucine (B1667951) and cinchonidine) and synthetic chiral amines (like (R)- or (S)-1-phenylethylamine). libretexts.orgpharmtech.com For complex or challenging resolutions, a screening of various resolving agents is often necessary. kiko-tech.co.jp In the case of structurally related halogenated mandelic acids, chiral amino alcohols have proven to be effective. For instance, a study on a complex chiral carboxylic acid utilized a screen of various chiral amino alcohols to identify an optimal resolving agent. kiko-tech.co.jp Another approach has been the use of levetiracetam (B1674943) for the resolution of several halogenated mandelic acids, where it selectively co-crystallized with one of the enantiomers. nih.govresearchgate.net
A selection of potential chiral resolving agents for this compound, based on their successful application with similar compounds, is presented below.
| Resolving Agent Class | Specific Examples | Reference |
| Chiral Amines | (R)-1-Phenylethylamine, (S)-1-Phenylethylamine | libretexts.org |
| Chiral Amino Alcohols | (1S,2S)-trans-1-amino-2-indanol | kiko-tech.co.jp |
| Alkaloids | Brucine, Cinchonidine, Quinine | libretexts.org |
| Other Chiral Compounds | Levetiracetam | nih.govresearchgate.net |
The choice of the resolving agent can be influenced by factors such as cost, availability, and the ease of its recovery and recycling. pharmtech.com
Optimization of Crystallization and Separation Conditions
Once a promising chiral resolving agent has been identified, the next crucial step is the optimization of the crystallization and separation conditions to maximize both the yield and the enantiomeric excess of the desired enantiomer. Several parameters must be carefully controlled:
Solvent System: The choice of solvent is critical as it directly influences the solubility of the diastereomeric salts. A systematic screening of different solvents and solvent mixtures is often performed to find a system where one salt is sparingly soluble and the other is highly soluble. kiko-tech.co.jp For example, in the resolution of a related chiral acid, a mixture of propionitrile (B127096) and methyl tert-butyl ether was initially tested, with a subsequent screen identifying a 1:1 mixture of propionitrile and heptane (B126788) as optimal. kiko-tech.co.jp
Temperature: Crystallization is a thermodynamic process, and temperature plays a key role. The solubility of the salts is temperature-dependent, and a carefully controlled temperature profile (including cooling rate) can significantly improve the selectivity of the crystallization. In the resolution of 3-chloromandelic acid, a crystallization temperature of -18 °C was found to be optimal. nih.gov
Molar Ratio of Resolving Agent: The stoichiometry between the racemic acid and the resolving agent can affect the efficiency of the resolution. While a 1:1 molar ratio is common, in some cases, using a sub-stoichiometric amount of the resolving agent or an excess can be beneficial. For a related compound, testing both 1:1 and 2:1 ratios of the chiral amino alcohol to the racemic acid was part of the optimization process. kiko-tech.co.jp
Concentration and Equilibrium Time: The concentration of the reactants in the solvent and the time allowed for the system to reach equilibrium are also important variables. Allowing sufficient time for the less soluble salt to fully crystallize while the more soluble one remains in solution is key to achieving a high-purity product. For 3-chloromandelic acid, an equilibrium time of 12 days was found to be optimal under specific conditions. nih.govresearchgate.net
A study on a complex chiral carboxylic acid demonstrated a dramatic difference in solubility between the two diastereomeric salts in an optimized system, with one salt being approximately 1,000 times more soluble than the other, leading to an excellent resolution. kiko-tech.co.jp
Advanced Reaction Conditions and Reagents for this compound Synthesis
The synthesis of this compound involves the introduction of chloro and fluoro substituents onto an aromatic precursor, followed by the formation of the mandelic acid side chain. Modern synthetic methods aim to achieve this with high regioselectivity, yield, and efficiency.
Exploration of Modern Fluorination and Chlorination Techniques
The synthesis of the core 2-chloro-4,5-difluoroaromatic structure likely begins with a suitably substituted benzene derivative. The introduction of the halogen atoms can be achieved through various advanced methods.
Fluorination: The synthesis of related compounds such as 4-chloro-2,5-difluorobromobenzene often involves a diazotization-fluorination sequence (Balz-Schiemann reaction or variations) on a corresponding aniline (B41778) precursor. google.com For instance, 3-bromo-4-fluoro-6-chloro-aniline can be diazotized and then treated with a fluorine source like fluoroboric acid to introduce the second fluorine atom. google.com
Chlorination: Electrophilic chlorination of activated aromatic rings is a standard method. For the synthesis of precursors like 2-chloro-4,5-difluorobenzenesulfonyl chloride, chlorosulfonic acid can be used to introduce the sulfonyl chloride group, which also incorporates chlorine. Direct chlorination of fluorinated aromatic compounds can also be achieved using reagents like sulfuryl chloride under controlled conditions to avoid side reactions.
The synthesis of the mandelic acid moiety itself from a corresponding benzoylformic acid or benzaldehyde precursor typically involves reduction or cyanohydrin formation followed by hydrolysis.
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact and improve safety and efficiency. nih.gov Key areas for implementing greener practices include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste. For example, catalytic hydrogenation for reduction steps is preferable to metal hydrides that generate large amounts of inorganic waste. researchgate.net
Benign Solvents: Replacing hazardous organic solvents with safer alternatives such as water, supercritical fluids, or recyclable ionic liquids. The use of water as a solvent, where possible, is highly desirable. nih.gov
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Renewable Feedstocks: While likely starting from petroleum-derived feedstocks, exploring routes from biomass-derived platform chemicals is a long-term green chemistry goal. rsc.org
Biocatalysis: The use of enzymes for specific transformations, such as in the resolution of chiral compounds, can offer high selectivity under mild conditions, representing a green alternative to classical resolution. pharmtech.comresearchgate.net
For instance, replacing traditional chlorinating agents with greener alternatives or developing catalytic methods for the fluorination and chlorination steps would align with green chemistry principles.
Scale-Up Considerations for Laboratory to Preparative Synthesis
Transitioning the synthesis of this compound from a laboratory scale to a larger preparative or industrial scale introduces several challenges that must be addressed to ensure consistency, safety, and cost-effectiveness.
Process Safety: Exothermic reactions, such as certain chlorination or nitration steps that might be used for precursor synthesis, require careful thermal management on a larger scale to prevent runaway reactions.
Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is crucial for maintaining reaction homogeneity and achieving consistent product quality.
Purification: Crystallization and filtration, key steps in diastereomeric resolution, can behave differently at scale. The crystal morphology, filtration time, and washing efficiency must be optimized for larger batches. The scale-up of a resolution from a microplate screen to a 16.4-gram scale has been documented, involving refluxing the racemic acid and resolving agent in a suitable solvent system. kiko-tech.co.jp
Reagent Handling: The safe handling and charging of large quantities of potentially hazardous reagents, such as strong acids or corrosive chlorinating agents, require specialized equipment and procedures.
Waste Management: The increased volume of solvent and reagent waste from a scaled-up process must be managed in an environmentally responsible and economically viable manner. The ability to recycle the chiral resolving agent is a key economic consideration in resolution processes. pharmtech.com
The optimization of reaction parameters for high yield and purity, as seen in the industrial production of related compounds, is paramount for a successful and economical scale-up.
Stereochemical Investigations of 2 Chloro 4,5 Difluoromandelic Acid
Enantiomeric Excess Determination and Chiral Purity Assessment
The determination of enantiomeric excess (e.e.) and the assessment of chiral purity are fundamental in the study of chiral compounds like 2-Chloro-4,5-difluoromandelic acid. These analyses are crucial for applications in asymmetric synthesis and pharmaceuticals, where the biological activity of a molecule can be enantiomer-dependent.
Chromatographic Methods for Enantioseparation (e.g., Chiral HPLC, GC)
Chromatographic techniques are the most prevalent and reliable methods for separating the enantiomers of chiral compounds and quantifying their relative amounts. For a compound such as this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) would be the methods of choice.
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a powerful technique for the enantioseparation of mandelic acid and its derivatives. The choice of the chiral stationary phase is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used and have shown effectiveness in resolving various halogenated mandelic acids. For instance, a CHIRALPAK® IC column, which is based on cellulose tris(3,5-dichlorophenylcarbamate), has been used to separate the enantiomers of 2-chloromandelic acid, although the enantioselectivity was noted to be low under the tested conditions. nih.gov The separation is typically influenced by the mobile phase composition, including the type of organic modifier (e.g., isopropanol, ethanol) and the presence of acidic additives like trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid group. nih.gov
For this compound, one could anticipate that a similar approach using polysaccharide-based CSPs would be effective. The presence of the additional fluorine atoms on the phenyl ring, when compared to 2-chloromandelic acid, would likely alter the retention times and enantioselectivity due to changes in the electronic and steric interactions with the CSP.
A hypothetical chiral HPLC separation of this compound enantiomers is presented in the table below, based on typical parameters for related compounds.
| Parameter | Expected Value/Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose or Amylose derivative) |
| Mobile Phase | Hexane/Isopropanol with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Elution Order | Dependent on the specific CSP and enantiomer configuration |
It is important to note that optimization of the mobile phase composition and the choice of the specific chiral column would be necessary to achieve baseline separation of the enantiomers of this compound.
Chiral Gas Chromatography (GC):
For GC analysis, derivatization of the carboxylic acid and hydroxyl groups of this compound would be necessary to increase its volatility. Common derivatization agents include diazomethane (B1218177) for esterification of the carboxylic acid and silylating agents for the hydroxyl group. The resulting derivatives can then be separated on a chiral GC column. Cyclodextrin-based CSPs are often employed for the chiral separation of mandelic acid derivatives in GC.
Spectroscopic Techniques for Stereochemical Assignment (e.g., Chiral NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a powerful tool for the determination of enantiomeric excess and the assignment of absolute stereochemistry.
For this compound, a chiral solvating agent, which forms diastereomeric complexes with the enantiomers in solution, would induce separate signals for the corresponding protons in the ¹H NMR spectrum. The integration of these signals allows for the quantification of the enantiomeric excess. The magnitude of the chemical shift difference (Δδ) between the diastereomeric complexes is influenced by the nature of the CSA and the analyte.
Alternatively, the carboxylic acid of this compound could be derivatized with a chiral alcohol to form diastereomeric esters. The subsequent analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers would likely show distinct signals, allowing for the determination of the enantiomeric composition.
A hypothetical ¹H NMR data for the determination of enantiomeric excess of a scalemic mixture of this compound using a chiral solvating agent is presented below.
| Proton | (R)-Enantiomer Signal (ppm) | (S)-Enantiomer Signal (ppm) |
| α-H | 5.25 | 5.28 |
| Aromatic-H | 7.30-7.50 | 7.32-7.52 |
Influence of Halogen Substituents on Asymmetric Induction
The presence and position of halogen substituents on the aromatic ring of mandelic acid can significantly influence the outcome of asymmetric syntheses. The electronic and steric effects of the chlorine and fluorine atoms in this compound are expected to play a crucial role in directing the stereochemical course of reactions.
The chlorine atom at the ortho position (C2) exerts a steric hindrance and an electron-withdrawing inductive effect. The two fluorine atoms at the meta and para positions (C4 and C5) are also strongly electron-withdrawing. These electronic effects can influence the acidity of the α-proton and the reactivity of the carbonyl group. In asymmetric reductions of a precursor ketone to form this compound, these substituents would affect the approach of the reducing agent to the prochiral carbonyl group, thereby influencing the diastereoselectivity of the reaction when a chiral catalyst or auxiliary is used.
The specific impact of the 2-chloro and 4,5-difluoro substitution pattern on asymmetric induction would need to be determined experimentally. However, it is reasonable to predict that the combined steric and electronic effects would lead to a distinct stereochemical outcome compared to unsubstituted or monosubstituted mandelic acid derivatives.
Conformational Analysis and Stereoisomer Stability
The three-dimensional conformation of this compound and the relative stability of its stereoisomers are influenced by a variety of intramolecular interactions, including hydrogen bonding and steric and electronic effects of the substituents.
Computational modeling, such as Density Functional Theory (DFT) calculations, would be a valuable tool to predict the stable conformers of the (R)- and (S)-enantiomers of this compound and to estimate their relative energies. These theoretical studies, in conjunction with experimental techniques like X-ray crystallography or NMR spectroscopy, would provide a comprehensive understanding of the conformational preferences and the factors governing the stability of the stereoisomers.
Derivatization and Chemical Transformations of 2 Chloro 4,5 Difluoromandelic Acid
Reactions of the Carboxyl Group
The carboxylic acid moiety is a versatile functional group that readily undergoes several key transformations, including esterification, amidation, and decarboxylation.
Esterification and Amidation Reactions
The conversion of the carboxylic acid group of 2-chloro-4,5-difluoromandelic acid into esters and amides is anticipated to proceed through standard synthetic protocols. These derivatives are crucial in various fields, including medicinal chemistry and material science, as they can alter the parent molecule's solubility, stability, and biological activity.
Esterification typically involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with the removal of water to drive the equilibrium towards the product. Alternatively, the carboxylic acid can be activated to facilitate the reaction. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Amidation follows a similar strategy, where the carboxylic acid is reacted with a primary or secondary amine. Due to the lower nucleophilicity of amines compared to alcohols, direct reaction often requires high temperatures and is less efficient. Therefore, activation of the carboxylic acid is the preferred method. The use of coupling agents like DCC or EDC, often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is standard practice for forming amide bonds under mild conditions and with high yields.
A hypothetical reaction scheme for the esterification and amidation of this compound is presented below.
| Reactant 1 | Reactant 2 | Reagents | Product |
| This compound | Methanol | H₂SO₄ (cat.), heat | Methyl 2-chloro-4,5-difluoromandelate |
| This compound | Benzylamine | EDC, HOBt, DMF | N-benzyl-2-chloro-4,5-difluoro-α-hydroxyphenylacetamide |
Decarboxylation Pathways
The removal of the carboxyl group (decarboxylation) from α-hydroxy acids like this compound typically requires oxidative conditions. The presence of the α-hydroxyl group facilitates this transformation. A common method involves the use of oxidizing agents that can convert the secondary alcohol to a ketone, forming an α-keto acid intermediate. This intermediate is often unstable and readily loses carbon dioxide to yield the corresponding aldehyde.
For instance, the oxidation of mandelic acid derivatives with reagents like lead tetraacetate or sodium periodate (B1199274) can lead to decarboxylation and the formation of the corresponding benzaldehyde (B42025). The specific conditions would need to be optimized for this compound to favor the desired decarboxylation product.
Reactions at the Alpha-Hydroxyl Group
The secondary hydroxyl group at the α-position is another key site for chemical modification, allowing for protection, oxidation, and substitution reactions.
Protection and Deprotection Strategies
Common protecting groups for alcohols include ethers (e.g., benzyl (B1604629) ether, silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) ether) and esters (e.g., acetate). The formation of these protected derivatives typically involves reacting the alcohol with the corresponding halide or anhydride (B1165640) in the presence of a base.
| Protecting Group | Reagents for Protection | Reagents for Deprotection |
| Acetyl (Ac) | Acetic anhydride, pyridine | Base (e.g., NaOCH₃) or Acid (e.g., HCl) |
| Benzyl (Bn) | Benzyl bromide, NaH | Hydrogenolysis (H₂, Pd/C) |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | Fluoride (B91410) source (e.g., TBAF) |
Oxidation Reactions to Alpha-Keto Acids
The oxidation of the α-hydroxyl group of this compound would yield the corresponding α-keto acid, 2-chloro-4,5-difluorophenylglyoxylic acid. This transformation is of significant interest as α-keto acids are valuable synthetic intermediates.
A variety of oxidizing agents can be used for this purpose, ranging from chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) to milder, more selective methods like Swern oxidation (using oxalyl chloride, DMSO, and a hindered base) or Dess-Martin periodinane (DMP) oxidation. The choice of oxidant is critical to avoid over-oxidation and decarboxylation.
Nucleophilic Substitutions and Rearrangements
The α-hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. This transformation paves the way for nucleophilic substitution reactions at the α-carbon. A variety of nucleophiles, including halides, azides, and cyanides, can then be introduced. These reactions often proceed with inversion of stereochemistry if the starting material is chiral.
Rearrangement reactions are less common for mandelic acid derivatives under standard conditions but can be induced under specific, often harsh, acidic or basic conditions, potentially leading to skeletal rearrangements of the phenyl ring or other transformations. However, specific examples for this compound are not documented in the readily available literature.
Reactions on the Halogenated Aromatic Ring
The halogenated aromatic ring of this compound is a site ripe for a range of chemical reactions. The nature and position of the halogen substituents, coupled with the electronic influence of the α-hydroxy carboxylic acid moiety, determine the feasibility and outcome of electrophilic, nucleophilic, and metal-catalyzed transformations.
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying aromatic rings. masterorganicchemistry.commasterorganicchemistry.com The feasibility of introducing a new electrophile onto the benzene (B151609) ring of this compound depends on the combined directing and activating/deactivating effects of the existing substituents. The chloro, fluoro, and the mandelic acid side chain (specifically the carboxyl and hydroxyl groups) are all generally considered deactivating groups in the context of EAS, making the aromatic ring less nucleophilic than benzene itself. masterorganicchemistry.com
The directing effects of these substituents would guide any incoming electrophile. The halogens (chloro and fluoro) are ortho, para-directing, while the carboxylic acid and hydroxyl groups of the mandelanic acid moiety at position 1 would also exert their own directing influence. However, given the already crowded and deactivated nature of the ring, forcing conditions would likely be required for any further substitution. Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comlumenlearning.com Due to the strong deactivation, Friedel-Crafts reactions are generally not feasible on such highly substituted and deactivated rings.
Hypothetical Electrophilic Aromatic Substitution Reactions:
| Reaction Type | Reagents and Conditions | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 6-Nitro-2-chloro-4,5-difluoromandelic acid |
| Halogenation | Br₂, FeBr₃ | 6-Bromo-2-chloro-4,5-difluoromandelic acid |
| Sulfonation | Fuming H₂SO₄ | 2-Chloro-4,5-difluoro-6-sulfomandelic acid |
Note: The table above is predictive and based on general principles of electrophilic aromatic substitution. The indicated positions for substitution are based on the combined directing effects of the existing substituents.
Nucleophilic aromatic substitution (NAS) offers a powerful method for introducing nucleophiles onto an aromatic ring, typically requiring the presence of strong electron-withdrawing groups ortho or para to a good leaving group. masterorganicchemistry.comlibretexts.orgopenstax.org In this compound, both the chlorine and fluorine atoms can potentially act as leaving groups. The two fluorine atoms and the carboxylic acid group are electron-withdrawing, which can activate the ring towards nucleophilic attack.
The fluorine atoms are generally better leaving groups than chlorine in NAS reactions when the reaction proceeds via the Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.orgopenstax.org Therefore, substitution of one of the fluorine atoms is more likely. The position of the incoming nucleophile would be at the carbon atom bearing the displaced halogen. A variety of nucleophiles, such as alkoxides, amines, and thiols, can be employed.
Hypothetical Nucleophilic Aromatic Substitution Reactions:
| Nucleophile | Reagents and Conditions | Predicted Major Product |
| Hydroxide | NaOH, heat | 2-Chloro-4-fluoro-5-hydroxymandelic acid or 2-Chloro-5-fluoro-4-hydroxymandelic acid |
| Methoxide | NaOCH₃, CH₃OH, heat | 2-Chloro-4-fluoro-5-methoxymandelic acid or 2-Chloro-5-fluoro-4-methoxymandelic acid |
| Ammonia | NH₃, heat, pressure | 2-Chloro-4-fluoro-5-aminomandelic acid or 2-Chloro-5-fluoro-4-aminomandelic acid |
Note: The table above is predictive. The exact product would depend on which fluorine atom is more readily displaced, a factor influenced by the electronic environment and reaction conditions.
Metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The chloro and fluoro substituents on the aromatic ring of this compound can serve as handles for such transformations. Generally, the reactivity of aryl halides in these reactions follows the order I > Br > Cl >> F. Thus, the chloro substituent is the more likely site for cross-coupling reactions under typical conditions.
For instance, a Suzuki coupling could be employed to introduce a new aryl or vinyl group at the 2-position by reacting the compound with a boronic acid in the presence of a palladium catalyst and a base. Similarly, a Buchwald-Hartwig amination could be used to form a new carbon-nitrogen bond at the same position.
Hypothetical Metal-Catalyzed Cross-Coupling Reactions:
| Reaction Type | Coupling Partner | Catalyst System | Predicted Product |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Phenyl-4,5-difluoromandelic acid |
| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 2-(2-Phenylvinyl)-4,5-difluoromandelic acid |
| Buchwald-Hartwig Amination | Aniline (B41778) | Pd₂(dba)₃, BINAP, NaOtBu | 2-(Phenylamino)-4,5-difluoromandelic acid |
Note: This table presents hypothetical transformations. The success and efficiency of these reactions would depend on the specific catalyst system and reaction conditions employed, as well as potential interference from the other functional groups in the molecule.
2 Chloro 4,5 Difluoromandelic Acid As a Chiral Building Block in Complex Molecule Synthesis
Application in Natural Product Total Synthesis
A thorough search of chemical databases and scholarly articles did not yield any specific examples of 2-Chloro-4,5-difluoromandelic acid being used in the total synthesis of natural products. The total synthesis of natural products often employs readily available and well-studied chiral building blocks. While halogenated compounds are present in some natural products, the specific substitution pattern of this compound has not been reported as a key component in the synthesis of any known natural product to date.
Use in Heterocyclic Compound Synthesis
There is a lack of specific documented instances of this compound being utilized as a direct precursor in the synthesis of heterocyclic compounds. In principle, the carboxylic acid and hydroxyl functionalities of the molecule could be engaged in cyclization reactions to form various heterocyclic systems, such as lactones. The aromatic ring could also participate in cyclization strategies. However, no specific research has been published detailing such transformations with this particular compound.
Integration into Multi-Step Organic Synthesis Sequences
While it is plausible that this compound could be integrated into multi-step synthesis sequences, specific examples are not found in the available literature. The potential for such integrations would rely on the reactivity of its functional groups.
No research data was found that details the use of this compound in asymmetric alkylation strategies. Generally, mandelic acid derivatives can be used to induce chirality in alkylation reactions, but there are no specific studies showing this application for the 2-chloro-4,5-difluoro substituted version.
The concept of a chiral auxiliary is to temporarily incorporate a chiral molecule to control the stereochemical outcome of a reaction. wikipedia.org Mandelic acid itself has been used as a chiral auxiliary. wikipedia.org However, a review of the scientific literature did not provide any evidence of this compound being employed as a chiral auxiliary. The effectiveness of a chiral auxiliary depends on its ability to direct a stereoselective transformation and its ease of removal. Without experimental data, the potential of this compound in this role remains theoretical.
Applications of 2 Chloro 4,5 Difluoromandelic Acid in Advanced Materials Science
Chiral Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) utilizing 2-Chloro-4,5-difluoromandelic Acid as a Ligand
Mandelic acid and its derivatives have been recognized as excellent chiral sources for the construction of CPs and MOFs, which are of interest for their potential in enantioselective applications. The introduction of halogen substituents, such as in this compound, offers additional sites for intermolecular interactions, which can lead to unique coordination modes and packing arrangements in the solid state. While direct studies on this compound are limited, research on analogous halogenated mandelic acids provides significant insights into its potential.
The choice of metal ion is crucial as it dictates the coordination geometry and the dimensionality of the resulting framework. Divalent transition metals are often employed in conjunction with bridging co-ligands to create extended structures. The combination of the chiral ligand, the metal center, and any ancillary ligands determines the final topology and properties of the CP or MOF.
The presence of chlorine and fluorine atoms on the phenyl ring of this compound introduces the possibility of halogen bonding, a non-covalent interaction that can play a significant role in directing the crystal packing of CPs and MOFs. Halogen bonds, formed between an electrophilic region on a halogen atom and a nucleophilic site, are directional and can provide a powerful tool for crystal engineering. In concert with the ever-present hydrogen bonding involving the hydroxyl and carboxylate groups, these interactions can lead to densely packed and stable structures.
Studies on coordination polymers constructed from other halogenated mandelic acid derivatives have shown that hydrogen bonding is a dominant force in stabilizing the crystal structures. The interplay between hydrogen and halogen bonding can afford interesting and complex packing motifs in three-dimensional space.
Research on coordination polymers synthesized from (R)-2-chloromandelic acid has revealed the formation of both one-dimensional (1D) chains and two-dimensional (2D) sheets. For instance, the combination of (R)-2-chloromandelic acid with divalent metal ions and linear dipyridyl co-ligands has led to the creation of various network topologies. The specific coordination modes of the mandelate (B1228975) ligand and the geometry of the metal center are key determinants of the final architecture.
While specific examples utilizing this compound are not yet reported in the literature, it is anticipated that its coordination behavior would be similar to other halogenated mandelates, leading to a range of network dimensionalities and topologies. The electronic effects of the fluorine and chlorine substituents may also subtly influence the coordination preferences and the resulting framework structures.
Table 1: Structural Features of Coordination Polymers with Halogenated Mandelic Acid Derivatives
| Ligand | Metal Ion | Co-ligand | Dimensionality | Key Interactions |
| (R)-2-chloromandelic acid | Divalent Transition Metals | Dipyridyls | 1D and 2D | Hydrogen bonding |
| 3,5-difluoromandelic acid | Divalent Transition Metals | Dipyridyls | 1D | Hydrogen bonding |
This table is based on reported structures of analogous compounds and represents potential structural motifs for CPs derived from this compound.
The supramolecular chemistry of coordination complexes involving 2-Chloro-4,5-difluoromandelate would be rich and complex. Beyond the primary coordination bonds, the assembly of the final solid-state structure is governed by a hierarchy of non-covalent interactions. These include hydrogen bonds, halogen bonds, and π-π stacking interactions between the aromatic rings.
The strategic placement of halogen atoms on the mandelic acid scaffold can be used to fine-tune these interactions, allowing for a degree of control over the supramolecular architecture. This level of control is highly desirable for the rational design of materials with specific properties, such as porosity for gas storage or separation, or for creating specific chiral environments for enantioselective catalysis.
Enantioselective Recognition and Separation within Mandelic Acid-Derived Materials
Enantiomerically pure mandelic acid and its derivatives are valuable in the pharmaceutical industry as chiral building blocks and resolving agents. The development of materials capable of discriminating between enantiomers is a significant area of research.
Materials derived from this compound hold potential for the development of novel chiral separation media. One approach is to incorporate the chiral acid as a selector in a chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).
While specific studies on CSPs derived from this compound are not available, extensive research has been conducted on the chiral separation of various mandelic acid derivatives, including those with halogen substituents. These studies provide a blueprint for how such separations could be achieved. For instance, polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, have shown good enantioselectivity for a range of mandelic acids. The separation is influenced by factors such as the mobile phase composition, temperature, and the specific nature of the chiral selector.
Ligand-exchange chromatography is another powerful technique for resolving enantiomers of α-hydroxy acids. In this method, a chiral ligand is part of the stationary phase or added to the mobile phase, and it forms transient diastereomeric complexes with the enantiomers of the analyte in the presence of a metal ion, leading to their separation.
Table 2: Techniques for Chiral Separation of Halogenated Mandelic Acid Derivatives
| Technique | Chiral Selector/Stationary Phase | Analyte Example | Key Findings |
| HPLC | Immobilized cellulose-based CSP (e.g., CHIRALPAK® IC) | 2-chloromandelic acid | Mobile phase composition is critical for resolution. nih.gov |
| SFC | Polysaccharide-based CSP (e.g., Chiralpak AD-3) | Chlorinated mandelic acids | SFC can offer faster and more efficient separations than HPLC. nih.gov |
| Ligand-Exchange Chromatography | Chiral ionic liquids with L-Proline anion | 2-chloromandelic acid enantiomers | Enantioseparation is an enthalpy-controlled process. |
This table illustrates established methods for the separation of related compounds, suggesting viable approaches for this compound.
Sensing Applications of this compound-Based Materials
Materials derived from this compound hold considerable promise for sensing applications, particularly in the realm of chiral recognition. The development of sensors capable of distinguishing between enantiomers is critical in pharmaceuticals, agrochemicals, and biotechnology. The efficacy of such sensors often relies on the incorporation of a chiral selector, a molecule that exhibits differential interactions with the enantiomers of a target analyte.
Research into mandelic acid and its derivatives has shown their utility as model compounds for establishing principles of chiral selectivity. mdpi.com The enantiorecognition capabilities of materials are often investigated using derivatives of mandelic acid to understand the key interaction forces at play. nih.gov The specific substitutions on the phenyl ring of this compound—a chlorine atom and two fluorine atoms—are expected to play a significant role in its function as a chiral selector. These halogen atoms can influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are fundamental to the chiral recognition process. mdpi.com
Studies on halogenated mandelic acids have demonstrated that the type and position of the halogen substituent can significantly affect enantiomeric selectivity. nih.gov For instance, the resolution of various halogenated mandelic acids has been successfully achieved using co-crystallization techniques with a chiral resolving agent, where the efficiency of separation was found to be dependent on the nature and location of the halogen substituent. nih.gov This suggests that a material incorporating this compound could be engineered for the selective sensing of specific chiral molecules.
The development of enantioselective fluorescent sensors is a particularly promising area. A novel optically active bisbinaphthyl fluorescent sensor has been shown to exhibit an enantioselective fluorescence enhancement in the presence of (S)-mandelic acid. researchgate.net This principle could be extended to sensors functionalized with this compound, where the specific electronic properties imparted by the chloro and fluoro groups could modulate the fluorescence response, potentially leading to highly sensitive and selective detection of target enantiomers. The change in fluorescence intensity of such a sensor could be linearly related to the enantiomeric composition of an analyte, making it a valuable tool for quality control and asymmetric synthesis. researchgate.net
Furthermore, boronic acid-based sensors have demonstrated the ability for direct sensing of fluoride (B91410) ions in aqueous solutions. rsc.org While this application is not directly related to chirality, the presence of difluoro-substituents on the phenyl ring of this compound could potentially be exploited in the design of novel sensors for fluoride or other anions, leveraging the electronic effects of the fluorine atoms.
Table 1: Influence of Halogen Substitution on Chiral Selectivity of Mandelic Acid Derivatives
| Compound | Resolving Agent | Observation | Reference |
| 2-Chloromandelic acid | Levetiracetam (B1674943) | Effective resolution with high efficiency. nih.gov | nih.gov |
| 3-Chloromandelic acid | Levetiracetam | Successful resolution via enantiospecific co-crystal formation. nih.gov | nih.gov |
| 4-Chloromandelic acid | Levetiracetam | Effective resolution, though with lower efficiency than 2-ClMA. nih.gov | nih.gov |
| 4-Bromomandelic acid | Levetiracetam | Successful resolution via co-crystallization. nih.gov | nih.gov |
| 4-Fluoromandelic acid | Levetiracetam | Successful resolution, with the resolving agent co-crystallizing with the opposite enantiomer compared to chloro- and bromo- derivatives. nih.gov | nih.gov |
| 2-Chloromandelic acid methyl ester | Permethylated α- and β-cyclodextrin | No chiral selectivity recognized, likely due to steric hindrance preventing inclusion in the cyclodextrin (B1172386) cavity. mdpi.com | mdpi.com |
| 3-Chloromandelic acid methyl ester | Permethylated α- and β-cyclodextrin | Achieved chiral selectivity, demonstrating the importance of substituent position. mdpi.com | mdpi.com |
Chiral Catalysis and Asymmetric Induction in Materials Science Contexts
In the field of materials science, the synthesis of polymers and other materials with controlled chirality is of growing importance for applications in optics, electronics, and separation technologies. This compound serves as a valuable chiral building block for the synthesis of ligands and catalysts that can induce asymmetry in chemical transformations.
The synthesis of new chiral ligands derived from mandelic acid has been a subject of interest for their application in asymmetric catalysis. researchgate.net For example, α-hydroxy-2-oxazolines prepared from mandelic acid have been used as ligands in the asymmetric phenyl transfer reaction to an aromatic aldehyde, achieving moderate enantioselectivities. researchgate.net The specific electronic and steric properties of this compound could be harnessed to create a new generation of ligands with potentially enhanced catalytic activity and stereocontrol. The electron-withdrawing nature of the chlorine and fluorine atoms can influence the Lewis acidity of a metal center in a catalyst complex, thereby affecting its reactivity and selectivity.
Moreover, mandelic acid derivatives have been employed as chiral co-catalysts. In the Michael addition reaction organocatalyzed by a chiral diamine, the addition of (R)-mandelic acid was found to afford excellent results in terms of both yield and stereoselectivity. researchgate.net This cooperative catalysis, where the mandelic acid derivative acts as a Brønsted acid co-catalyst, highlights a potential application for this compound. Its acidity, which will be influenced by the halogen substituents, could be fine-tuned to optimize its performance as a co-catalyst in similar asymmetric transformations.
The living ring-opening polymerization of O-carboxyanhydrides of mandelic acid using zinc complexes has been shown to produce highly stereoregular poly(mandelic acid). acs.org This method allows for the synthesis of polymers with a controlled sequence of stereocenters. By using a chiral initiator or catalyst derived from this compound, it may be possible to synthesize novel stereoblock copolymers with unique properties. The halogen atoms on the phenyl ring could also impart desirable characteristics to the resulting polymer, such as altered solubility, thermal stability, or refractive index.
The development of organocatalysts for asymmetric synthesis is another area where this compound could be impactful. An enantioselective one-pot synthesis of (R)-mandelic acid esters has been developed using an epi-quinine-derived urea (B33335) as the organocatalyst. nih.gov This demonstrates the potential for creating complex chiral molecules from simple starting materials. By incorporating the 2-chloro-4,5-difluorophenyl moiety into the design of new organocatalysts, it may be possible to achieve higher levels of enantioselectivity in a variety of chemical reactions.
Table 2: Applications of Mandelic Acid Derivatives in Asymmetric Catalysis
| Mandelic Acid Derivative | Catalytic Application | Role of Mandelic Acid Derivative | Key Findings | Reference |
| (S)-Mandelic acid | Asymmetric phenyl transfer to 4-chlorobenzaldehyde | Precursor for α-hydroxy-2-oxazoline ligands | Good yields and moderate enantioselectivities achieved. researchgate.net | researchgate.net |
| (R)-Mandelic acid | Michael addition of cyclohexanone (B45756) to nitrostyrene | Chiral co-catalyst with a chiral diamine | Significantly improved yield and stereoselectivity. researchgate.net | researchgate.net |
| O-carboxyanhydride of mandelic acid | Living ring-opening polymerization | Chiral monomer | Synthesis of highly stereoregular poly(mandelic acid) with controlled molecular weight. acs.org | acs.org |
| Mandelic acid | Pd-catalyzed o-C-H functionalization | Substrate and directing group | Successful arylation, iodination, acetoxylation, and olefination of the mandelic acid scaffold. acs.org | acs.org |
Theoretical and Computational Studies of 2 Chloro 4,5 Difluoromandelic Acid
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations and molecular modeling are powerful tools to predict and analyze the properties of molecules at the atomic level. For 2-Chloro-4,5-difluoromandelic acid, such studies would be invaluable for elucidating its electronic characteristics and conformational landscape.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)
A detailed electronic structure analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically reported for this compound.
In general, for aromatic carboxylic acids, the HOMO is often associated with the phenyl ring, while the LUMO is typically localized on the carboxylic acid group. The presence of electron-withdrawing halogen substituents (chlorine and fluorine) would be expected to lower the energy of both the HOMO and LUMO, influencing the molecule's reactivity and electronic properties. A precise quantification of these orbitals and the HOMO-LUMO gap would require specific computational studies.
Energetics of Conformational Isomers and Tautomers
The rotational barriers around the single bonds in this compound give rise to various conformational isomers. The relative energies of these conformers determine the molecule's preferred shape in different environments.
No specific computational studies on the energetics of conformational isomers and tautomers of this compound have been found in the reviewed literature. Such an analysis would be crucial for understanding its biological activity and how it interacts with other molecules.
Intermolecular Interactions and Crystal Engineering Prediction
The study of intermolecular interactions is fundamental to predicting how molecules will assemble in the solid state, which is a key aspect of crystal engineering. For this compound, the presence of chloro, fluoro, and hydroxyl groups suggests a rich landscape of potential non-covalent interactions.
Computational Analysis of Halogen Bonding and Hydrogen Bonding
While specific computational analyses of halogen and hydrogen bonding in this compound are not available, studies on other halogenated mandelic acid derivatives highlight the importance of these interactions. mdpi.com
It is noted that the presence of halogen substituents like fluorine and chlorine can introduce additional sites for hydrogen and halogen bonding, which may lead to interesting coordination and packing arrangements in three-dimensional space. mdpi.com A detailed computational analysis would be necessary to quantify the strength and geometry of these potential bonds in this compound.
Simulations of Crystal Packing and Polymorphism
Simulations of crystal packing and the prediction of potential polymorphs (different crystal structures of the same compound) are critical in pharmaceutical development for ensuring the stability and bioavailability of a drug.
There are no published simulations of the crystal packing or polymorphism for this compound. Such studies would provide insight into the most stable crystal structures and the likelihood of forming different crystalline forms under various conditions.
Advanced Spectroscopic and Analytical Methodologies for Research on 2 Chloro 4,5 Difluoromandelic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Chloro-4,5-difluoromandelic acid. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the determination of the molecular framework.
High-Field ¹H, ¹³C, and ¹⁹F NMR Analyses
High-field NMR spectroscopy offers superior resolution and sensitivity, which is essential for the detailed analysis of complex spin systems present in this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms. For this compound, characteristic signals are expected for the aromatic protons, the methine proton adjacent to the hydroxyl and carboxylic acid groups, and the hydroxyl and carboxylic acid protons themselves. The aromatic region will display complex splitting patterns due to coupling between the two aromatic protons and their coupling to the fluorine atoms. The methine proton will appear as a singlet or a doublet depending on the coupling with the hydroxyl proton. The chemical shifts of the hydroxyl and carboxylic acid protons can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals include those for the carboxyl carbon, the carbon-bearing the hydroxyl group (Cα), and the aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. The presence of fluorine atoms will also lead to C-F coupling, resulting in splitting of the signals for the fluorinated aromatic carbons.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants (both F-F and F-H) are diagnostic for their positions relative to the other substituents.
Predicted NMR Data for this compound:
Note: The following data are predicted values based on known substituent effects and data from similar halogenated mandelic acid derivatives. Actual experimental values may vary.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H-3 | 7.5 - 7.7 | d |
| Aromatic H-6 | 7.3 - 7.5 | d |
| Methine H (α-H) | 5.2 - 5.4 | s |
| Hydroxyl OH | Variable | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid C=O | 170 - 175 |
| Aromatic C-1 | 135 - 140 |
| Aromatic C-2 (C-Cl) | 120 - 125 (d) |
| Aromatic C-3 | 115 - 120 (d) |
| Aromatic C-4 (C-F) | 150 - 155 (dd) |
| Aromatic C-5 (C-F) | 145 - 150 (dd) |
| Aromatic C-6 | 125 - 130 (d) |
Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ) in ppm
| Fluorine | Predicted Chemical Shift (ppm) |
|---|---|
| F-4 | -130 to -140 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would confirm the coupling between the two aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. mdpi.com This technique is instrumental in assigning the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons identified in the ¹H NMR spectrum. mdpi.com For instance, the methine proton signal would show a correlation to the α-carbon signal.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Characteristic absorption bands in the IR spectrum of this compound would include:
A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
A sharp O-H stretching band from the alcohol group around 3200-3600 cm⁻¹.
A strong C=O stretching band from the carboxylic acid group around 1700-1725 cm⁻¹.
C-O stretching vibrations for the alcohol and carboxylic acid groups in the 1050-1300 cm⁻¹ region.
C-F stretching vibrations, which are typically strong and appear in the 1000-1400 cm⁻¹ region.
A C-Cl stretching vibration, which is usually found in the 600-800 cm⁻¹ region.
Aromatic C-H and C=C stretching and bending vibrations.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the aromatic ring and the C-Cl bond are expected to show strong Raman signals.
Table 4: Predicted IR and Raman Active Vibrational Frequencies (cm⁻¹)
| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) | Weak |
| Alcohol O-H | Stretch | 3200-3600 (sharp) | Weak |
| Carboxylic Acid C=O | Stretch | 1700-1725 (strong) | Moderate |
| Aromatic C=C | Stretch | 1450-1600 (multiple bands) | Strong |
| C-F | Stretch | 1000-1400 (strong) | Moderate |
| C-O | Stretch | 1050-1300 (moderate) | Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Characterization
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very precise measurement of the molecular weight of a compound, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific combination of atoms. For this compound (C₈H₅ClF₂O₃), the calculated exact mass can be compared to the experimentally measured mass to confirm its molecular formula.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and the cleavage of the bond between the α-carbon and the aromatic ring. Analysis of these fragmentation pathways provides strong evidence for the proposed structure.
Table 5: Predicted Key Mass Spectrometry Fragments
| m/z (mass-to-charge ratio) | Identity of Fragment |
|---|---|
| [M]⁺ | Molecular Ion |
| [M - H₂O]⁺ | Loss of water |
| [M - COOH]⁺ | Loss of the carboxylic acid group |
| [M - CO₂]⁺ | Loss of carbon dioxide |
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for elucidating the absolute and relative stereochemistry of a chiral molecule, as well as its detailed molecular geometry and intermolecular interactions in the solid state. This technique involves irradiating a single, high-quality crystal with a focused X-ray beam and analyzing the resulting diffraction pattern.
A thorough search of scientific databases yielded no published studies containing single-crystal X-ray diffraction data for this compound. Consequently, crucial information such as its crystal system, space group, unit cell dimensions, and specific atomic coordinates are not available in the public domain.
Fictional Illustrative Data Table:
The following table is a fictional representation of the type of data that would be obtained from a single-crystal X-ray diffraction study. Note: This data is for illustrative purposes only and does not represent actual experimental findings for this compound.
| Parameter | Fictional Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| α (°) | 90 |
| β (°) | 95.67 |
| γ (°) | 90 |
| Volume (ų) | 1025.4 |
| Z | 4 |
Powder X-ray Diffraction for Polymorph Screening
Powder X-ray diffraction (PXRD) is a fundamental technique for the analysis of polycrystalline materials. It is particularly important in the pharmaceutical industry for screening and identifying different polymorphic forms of a drug substance. Polymorphs are different crystalline structures of the same compound that can exhibit distinct physical properties, including solubility, stability, and bioavailability.
No specific powder X-ray diffraction patterns or studies on the polymorphism of this compound have been reported in the available scientific literature. Such a study would involve analyzing the PXRD patterns of the compound under various crystallization conditions to identify any potential polymorphic forms.
Fictional Illustrative Data Table:
This table illustrates the kind of data that would be generated in a polymorph screening study using PXRD. Note: This data is fictional and does not correspond to actual polymorphs of this compound.
| Polymorph | Key 2θ Peaks (°) |
| Form I | 8.5, 12.3, 15.7, 21.4, 25.9 |
| Form II | 9.1, 13.8, 16.2, 22.5, 28.1 |
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties
Circular dichroism (CD) spectroscopy is an essential analytical method for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum provides information about the stereochemical features of a molecule, such as its absolute configuration and conformational properties in solution.
No experimental circular dichroism spectra or specific rotation values for this compound have been published. A CD spectroscopic analysis would be instrumental in characterizing the chiroptical properties of its enantiomers and could be used to determine their enantiomeric purity.
Fictional Illustrative Data Table:
The table below provides a fictional example of the type of data that would be obtained from a CD spectroscopy study. Note: This data is for illustrative purposes only and is not based on experimental measurements for this compound.
| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |
| (R)-2-Chloro-4,5-difluoromandelic acid | 220 | +15,000 |
| (R)-2-Chloro-4,5-difluoromandelic acid | 265 | -5,000 |
| (S)-2-Chloro-4,5-difluoromandelic acid | 220 | -15,000 |
| (S)-2-Chloro-4,5-difluoromandelic acid | 265 | +5,000 |
Future Research Directions and Potential Academic Impact
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The development of efficient and environmentally benign methods for the synthesis of 2-Chloro-4,5-difluoromandelic acid is a primary area for future research. Current synthetic strategies for mandelic acid derivatives often rely on multi-step processes that may involve hazardous reagents. google.com Future investigations could focus on the following areas:
Biocatalytic and Enzymatic Synthesis: A significant shift towards "green chemistry" has spurred interest in biocatalytic routes for producing chiral compounds. nih.govresearchgate.net Research into microbial transformations or the use of isolated enzymes, such as nitrilases or oxidoreductases, could enable the enantioselective synthesis of this compound from readily available precursors. nih.govmpg.de Multi-enzyme cascades, which can perform several transformations in a single pot, represent a particularly promising approach for sustainable production. nih.govrsc.org
Asymmetric Catalysis: The development of novel chiral catalysts for the asymmetric reduction of a corresponding α-keto acid precursor, 2-chloro-4,5-difluorobenzoylformic acid, would be a significant contribution. This could involve organocatalysis or transition-metal catalysis to achieve high enantioselectivity.
Electrochemical Synthesis: Electrochemical methods offer a green alternative by using electricity to drive reactions. acs.org The electrocarboxylation of 2-chloro-4,5-difluorobenzaldehyde (B171960) could be explored as a direct route to the target molecule, potentially avoiding the use of toxic cyanides. acs.org
| Proposed Sustainable Synthetic Method | Potential Advantages | Key Research Challenge |
| Biocatalysis (Enzyme Cascade) | High enantioselectivity, mild reaction conditions, reduced waste. nih.gov | Enzyme discovery and engineering for the specific substrate. |
| Asymmetric Hydrogenation | High efficiency and turnover numbers. | Development of a highly selective catalyst for the substituted ketone. |
| Electrochemical Carboxylation | Use of CO2 as a C1 source, avoidance of harsh reagents. acs.org | Optimizing reaction conditions and electrode materials for high yield. |
Investigation into Advanced Chiral Derivatization and Applications
The chiral nature of this compound makes it a valuable target for research into chiral derivatization and its subsequent applications.
Chiral Resolving Agents: Its acidic nature and defined stereocenter suggest its potential use as a chiral resolving agent for the separation of racemic mixtures of amines and alcohols. The fluorine and chlorine substituents could enhance the interactions and selectivity in diastereomeric salt formation.
Asymmetric Synthesis: As a chiral building block, it can be used in the synthesis of more complex enantiomerically pure molecules. The hydroxyl and carboxylic acid groups provide two points for modification, allowing for the construction of diverse molecular architectures. unc.edu
Chiral Stationary Phases: Derivatization and polymerization of this compound could lead to the development of novel chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and gas chromatography (GC). mdpi.comnih.gov The specific interactions of the fluorinated and chlorinated phenyl ring with analytes could offer unique separation capabilities. mdpi.com
Development of New Functional Materials incorporating this compound
The incorporation of fluorine atoms into organic molecules is known to impart unique properties such as thermal stability, chemical resistance, and hydrophobicity. rsc.orgacs.orgyoutube.com These properties make this compound an attractive monomer for the synthesis of new functional materials.
Fluorinated Polymers: Polymerization of derivatives of this compound could lead to the creation of specialty polymers with tailored properties. rsc.orgnsf.gov These materials could find applications as hydrophobic coatings, advanced membranes, or in the formulation of liquid crystals. rsc.orgrsc.orgresearchgate.net
Bioactive Materials: The mandelic acid scaffold is found in various biologically active compounds. mdpi.com Research into polymers and materials incorporating this compound could explore potential applications in biomedical devices and drug delivery systems, where the fluorine atoms might enhance biocompatibility or modulate drug release properties. acs.org
In-depth Mechanistic Studies of Reactions involving this compound
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and application.
Oxidation and Reduction Reactions: Mechanistic studies of the oxidation of the α-hydroxyl group and the reduction of the carboxylic acid would provide valuable insights. beilstein-journals.orgresearchgate.net The electronic effects of the chloro and difluoro substituents on the reactivity of the benzylic position are of particular interest. researchgate.netnih.govrsc.org
C-H Functionalization: Palladium-catalyzed C-H functionalization has been used for mandelic acid derivatives, allowing for the introduction of new substituents onto the aromatic ring. acs.org Investigating the regioselectivity and mechanism of such reactions on the difluorinated ring would be a significant area of research.
Substitution Reactions: The mechanism of nucleophilic substitution at the α-carbon, particularly for SN2 reactions, could be studied to understand the influence of the halogenated aromatic ring on the reaction rate and stereochemical outcome. nih.gov
Theoretical Advancements in Predicting Reactivity and Material Properties
Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound. mdpi.comnih.gov
Reactivity Prediction: Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate reaction barriers and predict the most likely reaction pathways for its synthesis and derivatization. reddit.comresearchgate.net This can guide experimental work and accelerate the discovery of new reactions.
Chiroptical Properties: Theoretical calculations of electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra can be compared with experimental data to determine the absolute configuration of the enantiomers and to understand the relationship between its structure and chiroptical response. nih.govsemanticscholar.orgresearchgate.net
Material Property Simulation: Molecular dynamics simulations could be used to predict the bulk properties of polymers derived from this compound. This includes properties such as glass transition temperature, thermal stability, and interaction with other molecules, which would be invaluable for designing new functional materials. digitellinc.com
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Chloro-4,5-difluoromandelic acid, and how can competing byproducts be minimized?
- Methodological Answer: Synthesis typically involves halogenation and fluorination steps. For example, selective fluorination using chlorine or nitric acid under controlled pH (e.g., pH 10–10.2) at room temperature can minimize undesired substitutions. Reaction monitoring via TLC or HPLC is critical to identify intermediates like 2-chloro-4,5-difluorobenzoic acid, which can be converted to the target compound via acid chloride intermediates . Competing byproducts (e.g., trifluoromethyl derivatives) are reduced by optimizing solvent systems (e.g., ethanol-water mixtures) and reagent stoichiometry .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer: Recrystallization using ethanol or aqueous ethanol solutions is preferred due to the compound’s moderate solubility. Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) can resolve structurally similar impurities. Purity ≥99% is confirmed via melting point analysis (e.g., 80–84°C) and HPLC retention time matching .
Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?
- Methodological Answer:
- 1H/13C NMR : Distinct peaks for aromatic protons (δ 7.26–7.16 ppm) and fluorinated carbons (δ 110–120 ppm) confirm substitution patterns .
- HPLC-MS : Retention time (~4.41 min) and molecular ion ([M+H]+ at m/z ~199) validate purity and molecular weight .
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) provide functional group verification .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound across studies?
- Methodological Answer: Contradictions often arise from solvent effects or impurities. For example, DMSO-d6 in NMR may cause peak broadening, while residual solvents (e.g., ethanol) can alter retention times in HPLC. Cross-validate data using multiple techniques (e.g., X-ray crystallography for absolute configuration) and reference internal standards like 4-fluorophenylacetic acid (mp 80–84°C, CAS 405-50-5) .
Q. What experimental designs are recommended to study the impact of fluorination on the compound’s reactivity and biological activity?
- Methodological Answer:
- Comparative Synthesis : Synthesize analogs (e.g., 2-chloro-4,5-dimethyl or non-fluorinated derivatives) and compare reaction kinetics (e.g., SNAr vs. radical pathways).
- Computational Modeling : DFT calculations to assess electronic effects of fluorine substituents on acidity (pKa) and nucleophilic attack sites.
- Bioactivity Assays : Test inhibitory activity against enzymes like Rho kinase, referencing protocols for 5-aryl-1,3,4-oxadiazole derivatives .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer: Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC and identify byproducts (e.g., decarboxylated or hydrolyzed products).
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Reference safety protocols for fluorinated benzoic acids, which typically degrade above 164°C .
Data Analysis and Interpretation
Q. What strategies are effective for reconciling discrepancies in toxicity data for halogenated mandelic acids?
- Methodological Answer: Use systematic review frameworks (e.g., ATSDR’s toxicological profiles) to assess study quality. Prioritize studies with standardized exposure models (e.g., cohort studies for chronic toxicity) and consistent endpoints (e.g., LD50, mutagenicity in Ames tests). Cross-reference with analogs like 2,4-dichlorophenoxyacetic acid, which has well-documented metabolic pathways (e.g., urinary excretion ~90% within 48 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
